[(1,3-Benzothiazol-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
Description
This compound integrates three critical structural motifs:
- 1,3-Benzothiazol-2-yl group: A heterocyclic aromatic system with sulfur and nitrogen, widely recognized for its role in bioactive molecules, including antimicrobial and antitumor agents.
- 3,3,3-Trifluoropropyl chain: A fluorinated alkyl group that enhances lipophilicity, metabolic stability, and binding specificity via hydrophobic and electrostatic interactions.
- Propanedinitrile backbone: A linear nitrile-rich structure that may act as a reactive electrophilic center or participate in hydrogen bonding.
Properties
CAS No. |
915124-73-1 |
|---|---|
Molecular Formula |
C14H10F3N3S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)6-5-13(8-18,9-19)7-12-20-10-3-1-2-4-11(10)21-12/h1-4H,5-7H2 |
InChI Key |
OWMHCRLULQJCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a trifluoropropyl halide and a suitable base.
Formation of the Propanedinitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group, where nucleophiles such as amines or thiols can replace the trifluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoropropyl group.
Scientific Research Applications
(1,3-Benzothiazol-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The propanedinitrile moiety can participate in various chemical reactions within the biological system, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Fluorinated Component | Functional Groups | Primary Applications | Reference |
|---|---|---|---|---|---|
| (1,3-Benzothiazol-2-yl)methylpropanedinitrile | Benzothiazole + propanedinitrile | 3,3,3-Trifluoropropyl | Nitriles, benzothiazole | Hypothesized: Drug discovery, agrochemicals | N/A |
| Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine | Silane-amine | 3,3,3-Trifluoropropyl | Silyl ether, amine | GC-MS derivatization of estrogens and β-blockers | |
| 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Patent Example 1) | Benzothiazole + tetrahydroquinoline | None | Carboxylic acid, thiazole | Pharmacological agents (undisclosed targets) | |
| Silane, (heptadecafluorodecyl)trimethoxy- | Perfluorinated alkyl chain | C10F17 | Methoxy, silane | Industrial coatings, surfactants | |
| Epothilone B analogue with 3,3,3-trifluoropropyl and benzothiazole (Example 18) | Macrocyclic lactone + benzothiazole | 3,3,3-Trifluoropropyl | Lactone, hydroxy | Anticancer (microtubule stabilization) |
Functional Group-Driven Comparisons
A. Fluorinated Alkyl Chains
- The 3,3,3-trifluoropropyl group in the target compound and dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhances hydrophobicity but differs in reactivity. The silylating agent’s siloxane bond enables derivatization of polar analytes for GC-MS , whereas the propanedinitrile backbone in the target compound may favor nucleophilic interactions.
- In contrast, perfluorinated chains (e.g., C10F17 in ) exhibit extreme chemical inertness, making them suitable for non-stick coatings but less relevant in dynamic biological systems .
B. Benzothiazole Derivatives
- The patent-derived benzothiazole-tetrahydroquinoline hybrid () shares the benzothiazole motif but lacks fluorination. Its carboxylic acid group suggests solubility in aqueous media, contrasting with the lipophilic trifluoropropyl chain in the target compound .
- The epothilone B analogue () embeds benzothiazole and trifluoropropyl within a macrocyclic scaffold, enabling tubulin binding. The target compound’s linear structure may instead target smaller enzymatic pockets .
C. Nitrile Reactivity
- The propanedinitrile group is absent in all analogues except the target compound.
Biological Activity
(1,3-Benzothiazol-2-yl)methylpropanedinitrile is a synthetic compound that combines a benzothiazole moiety with a trifluoropropyl group and a propanedinitrile unit. This unique structure suggests potential biological activities, particularly in fields such as pharmacology and biochemistry. The compound's lipophilicity and electronic properties due to the benzothiazole ring may enhance its reactivity and interactions within biological systems.
- Molecular Formula : C14H10F3N3S
- Molecular Weight : 305.31 g/mol
- CAS Number : 915124-73-1
The trifluoropropyl group is known to modify solubility and can influence the pharmacokinetics of compounds, potentially leading to enhanced bioactivity compared to other derivatives lacking such substituents.
Biological Activity Overview
Research into the biological activity of benzothiazole derivatives has revealed a variety of effects, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth.
- Anticancer Properties : Some studies suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways.
- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for treatments of hyperpigmentation disorders .
Anticancer Activity
A study investigating the efficacy of various benzothiazole derivatives demonstrated that some analogs exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor proliferation .
Tyrosinase Inhibition
The compound's structural similarity to known tyrosinase inhibitors suggests potential in treating hyperpigmentation. For instance, analogs derived from benzothiazole have been shown to inhibit mushroom tyrosinase effectively, with IC50 values indicating strong inhibitory activity compared to standard controls like kojic acid .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | Tyrosinase Inhibitor | 1.12 | |
| Benzothiazole Derivative B | Cytotoxicity | 5.0 | |
| (1,3-Benzothiazol-2-yl)methylpropanedinitrile | Potential Inhibitor | TBD |
The biological activity of (1,3-Benzothiazol-2-yl)methylpropanedinitrile is hypothesized to involve:
- Binding Affinity : The presence of the trifluoropropyl group may enhance binding affinity to target enzymes or receptors.
- Reactive Intermediates : The propanedinitrile moiety could form reactive intermediates that interact with biological macromolecules.
- Signal Pathway Modulation : Similar compounds have been shown to modulate key signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
